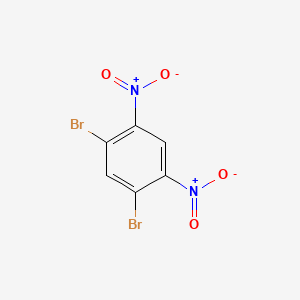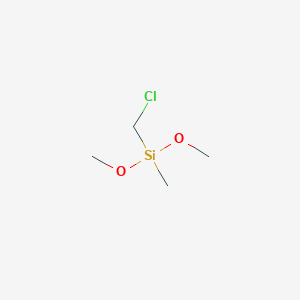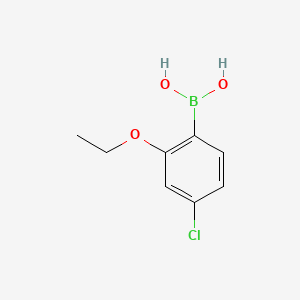
1,5-二溴-2,4-二硝基苯
描述
1,5-Dibromo-2,4-dinitrobenzene is an organic compound with the molecular formula C6H2Br2N2O4. It is a derivative of benzene, where two bromine atoms and two nitro groups are substituted at the 1,5 and 2,4 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学研究应用
1,5-Dibromo-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,4-dinitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. The typical synthetic route includes:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.
Nitration: The dibromobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce nitro groups at the 2 and 4 positions.
Industrial Production Methods
Industrial production of 1,5-dibromo-2,4-dinitrobenzene follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.
化学反应分析
Types of Reactions
1,5-Dibromo-2,4-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin (Sn) and hydrochloric acid (HCl) or hydrogen (H2) and palladium (Pd).
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under mild conditions.
Reduction: Common reducing agents include tin (Sn) with hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium (Pd) catalyst.
Major Products
Substitution: Products include 1,5-diamino-2,4-dinitrobenzene or 1,5-dithiobromo-2,4-dinitrobenzene.
Reduction: The major product is 1,5-diamino-2,4-dinitrobenzene.
作用机制
The mechanism of action of 1,5-dibromo-2,4-dinitrobenzene involves its reactivity towards nucleophiles and reducing agents. The bromine atoms act as leaving groups in substitution reactions, while the nitro groups can be reduced to amino groups. These transformations are facilitated by the electron-withdrawing nature of the nitro groups, which activate the benzene ring towards nucleophilic attack.
相似化合物的比较
Similar Compounds
- 1,3-Dibromo-4,6-dinitrobenzene
- 2,4-Dibromo-1,5-dinitrobenzene
- 1,5-Difluoro-2,4-dinitrobenzene
Uniqueness
1,5-Dibromo-2,4-dinitrobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and nitro groups at specific positions makes it a versatile intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs.
属性
IUPAC Name |
1,5-dibromo-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQUWYMJSAPGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400905 | |
| Record name | 1,5-dibromo-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24239-82-5 | |
| Record name | 1,5-dibromo-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper "Nitration of 1,3-dibromobenzene. Synthesis of 1,5-dibromo-2,4-dinitrobenzene and 1,3-dibromo-2,4,6-trinitrobenzene"?
A1: The research paper focuses on the synthesis of two specific dinitro and trinitro derivatives of 1,3-dibromobenzene: 1,5-dibromo-2,4-dinitrobenzene and 1,3-dibromo-2,4,6-trinitrobenzene []. The authors outline the nitration process of 1,3-dibromobenzene, leading to the formation of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















